r-Omeprazole - 161796-77-6

r-Omeprazole

Catalog Number: EVT-510144
CAS Number: 161796-77-6
Molecular Formula: C17H19N3NaO3S
Molecular Weight: 368.4
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(R)-Omeprazole is the inactive isomer of omeprazole, a gastric proton-pump inhibitor. A stereoselective hydroxylation of (R)-omeprazole is mediated primarily by cytochrome P450 (CYP) 2C19, whereas CYP3A4 favors sulfoxidation of the active (S)-enantiomer (esomeprazole magnesium,). (R)-Omeprazole has been shown to act as a reversible direct-acting and metabolism-dependent inhibitor of CYP2C19 in pooled human liver microsomes (IC50 = 8.1 µM).

S-Omeprazole (Esomeprazole)

Compound Description: S-Omeprazole, also known as Esomeprazole, is the S-enantiomer of Omeprazole. Like R-Omeprazole, it acts as a proton pump inhibitor (PPI) by irreversibly binding to the H+/K+-ATPase enzyme in the gastric parietal cells, thereby suppressing gastric acid secretion [, , , , , , ]. It is clinically used as a single-enantiomer drug for treating various acid-related disorders.

Relevance: S-Omeprazole is the optical isomer of R-Omeprazole, differing only in the spatial arrangement around the sulfur atom of the sulfoxide group. While both enantiomers exhibit similar pharmacological targets, they demonstrate distinct pharmacokinetic profiles and metabolic pathways. Notably, S-Omeprazole is metabolized primarily by CYP3A4 into Omeprazole Sulfone, while R-Omeprazole undergoes preferential metabolism via CYP2C19 to produce Hydroxyomeprazole [, , ]. This stereoselective metabolism contributes significantly to the different pharmacological effects observed between these enantiomers [].

Omeprazole

Compound Description: Omeprazole, a racemic mixture of R-Omeprazole and S-Omeprazole, is a widely used proton pump inhibitor (PPI) [, , , ]. It is a prodrug that requires activation in the acidic environment of the gastric parietal cells to exert its inhibitory effect on gastric acid secretion [].

Relevance: Omeprazole is the racemic mixture containing equal amounts of R-Omeprazole and S-Omeprazole. Understanding the pharmacokinetic and pharmacodynamic properties of the individual enantiomers within the racemate, including R-Omeprazole, is crucial for optimizing therapeutic efficacy and minimizing potential drug interactions [].

Hydroxyomeprazole

Compound Description: Hydroxyomeprazole is a major metabolite of both Omeprazole enantiomers, formed primarily via CYP2C19-mediated metabolism [, , ]. It is a hydrophilic molecule that contributes to the elimination of Omeprazole from the body [].

Relevance: Hydroxyomeprazole represents a critical metabolic pathway for both R-Omeprazole and its enantiomer, S-Omeprazole. The formation rate of Hydroxyomeprazole is influenced by CYP2C19 genetic polymorphisms, which can contribute to individual variability in the pharmacokinetics and response to Omeprazole treatment []. Specifically, R-Omeprazole demonstrates a higher affinity for CYP2C19 compared to S-Omeprazole, leading to its preferential conversion to Hydroxyomeprazole [, , ].

Omeprazole Sulfone

Compound Description: Omeprazole Sulfone is a metabolite of Omeprazole, primarily formed through the metabolism of S-Omeprazole by CYP3A4 []. It exhibits a longer half-life compared to other Omeprazole metabolites due to its lipophilic nature [].

Relevance: While Omeprazole Sulfone is not a direct metabolite of R-Omeprazole, its formation from S-Omeprazole highlights the stereoselective metabolism of Omeprazole enantiomers by different CYP enzymes []. This distinction is crucial in understanding the potential for drug-drug interactions and variations in individual responses to Omeprazole therapy based on factors like CYP enzyme activity and genetic polymorphisms [, ].

5-O-Desmethylomeprazole

Compound Description: 5-O-Desmethylomeprazole is a metabolite of S-Omeprazole formed through a metabolic pathway involving CYP2C19 []. This metabolite exhibits a distinct pharmacological profile compared to the parent compound.

Relevance: Though 5-O-Desmethylomeprazole is not a direct metabolite of R-Omeprazole, its formation through the same enzyme that primarily metabolizes R-Omeprazole (CYP2C19) suggests potential competition for metabolic pathways []. This competitive inhibition could influence the pharmacokinetics of both enantiomers when administered as a racemic mixture (Omeprazole) [].

Lansoprazole

Compound Description: Lansoprazole is another proton pump inhibitor (PPI) of the benzimidazole class, similar to Omeprazole [, ]. It also undergoes metabolism by CYP enzymes, primarily CYP2C19 and CYP3A4 [].

Relevance: Comparing the inhibitory profiles of Lansoprazole and Omeprazole enantiomers, including R-Omeprazole, on various CYP enzymes provides insights into their potential for drug-drug interactions. Research suggests that Lansoprazole exhibits greater stereoselectivity in its CYP2C19 inhibition compared to Omeprazole []. This difference in CYP2C19 inhibition profiles has significant implications for potential drug interactions, particularly for drugs primarily metabolized by this enzyme [].

Pantoprazole

Compound Description: Pantoprazole, similar to Omeprazole and Lansoprazole, belongs to the benzimidazole class of PPIs and undergoes hepatic metabolism primarily by CYP enzymes [, ]. It shows a distinct profile in inhibiting different CYP enzymes.

Relevance: Comparing the CYP inhibition profiles of Pantoprazole to those of R-Omeprazole and other PPIs helps in understanding the potential for drug interactions when these drugs are co-administered. Research indicates that Pantoprazole demonstrates a more potent inhibitory effect on CYP2C9 compared to other PPIs, including Omeprazole []. This characteristic inhibition profile emphasizes the need to consider individual drug metabolism pathways while prescribing PPIs like R-Omeprazole to minimize potential adverse drug-drug interactions [].

Rabeprazole

Compound Description: Rabeprazole is a benzimidazole-derivative PPI that shares a similar mechanism of action with Omeprazole []. It is metabolized by CYP enzymes, predominantly CYP3A4 and CYP2C19, into various metabolites, including Rabeprazole Thioether [].

Relevance: Studying the inhibitory effects of Rabeprazole and its metabolites, in comparison to R-Omeprazole, on CYP enzymes helps delineate potential drug-drug interactions. Interestingly, while Rabeprazole exhibits relatively lower inhibitory potency on CYP enzymes compared to other PPIs, its metabolite, Rabeprazole Thioether, displays potent inhibition across a range of CYP enzymes, including CYP2C9, CYP2C19, CYP2D6, and CYP3A4 []. These findings emphasize the complex metabolic pathways of PPIs and their potential for inducing varied drug interactions based on individual metabolic profiles and genetic variations.

Source and Classification

r-Omeprazole is synthesized from omeprazole, which is derived from a series of chemical reactions involving various intermediates. The classification of r-Omeprazole falls under the category of benzimidazole derivatives and proton pump inhibitors, functioning by inhibiting the hydrogen/potassium ATPase enzyme system at the secretory surface of the gastric parietal cells.

Synthesis Analysis

Methods and Technical Details

The synthesis of r-Omeprazole typically involves several key steps:

  1. Nitration: A precursor compound undergoes nitration to introduce a nitro group at a specific position.
  2. Reduction: The nitro group is then reduced to an amine.
  3. Acetylation: The amine is acetylated to form an acetyl derivative.
  4. Benzimidazole Coupling: The acetyl derivative is coupled with a benzimidazole compound, forming a key intermediate.
  5. Final Oxidation: The final step involves oxidation to convert the intermediate into r-Omeprazole.

These steps can vary based on specific methodologies employed, including the use of various solvents and catalysts to enhance yield and purity .

Molecular Structure Analysis

Structure and Data

The molecular structure of r-Omeprazole can be represented as follows:

  • Chemical Formula: C17_{17}H19_{19}N3_{3}O3_{3}S
  • Molecular Weight: Approximately 345.41 g/mol

The structure features a benzimidazole ring fused with a pyridine derivative, and it contains functional groups such as methoxy and sulfinyl moieties, which are critical for its biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

r-Omeprazole participates in several chemical reactions during its synthesis:

  1. Nitration Reaction: Involves the addition of nitric acid to introduce the nitro group.
  2. Reduction Reaction: The nitro group undergoes reduction using reducing agents like iron or zinc in acidic conditions.
  3. Acetylation Reaction: Acetic anhydride or acetyl chloride is used to acetylate the amine group.
  4. Coupling Reaction: The acetylated intermediate reacts with benzimidazole under basic conditions, often employing sodium hydroxide as a catalyst.
  5. Oxidation Reaction: Peracetic acid or other oxidizing agents convert the intermediate into r-Omeprazole.

These reactions are optimized for yield and purity through careful control of reaction conditions such as temperature, pH, and reaction time .

Mechanism of Action

Process and Data

r-Omeprazole exerts its pharmacological effects by selectively inhibiting the hydrogen/potassium ATPase enzyme located in the gastric parietal cells. This inhibition leads to decreased secretion of gastric acid, providing therapeutic relief from acid-related disorders.

  1. Proton Pump Inhibition: r-Omeprazole binds covalently to cysteine residues on the ATPase enzyme, effectively blocking its activity.
  2. pH Modulation: By reducing gastric acid secretion, it increases gastric pH, promoting healing of ulcers and esophagitis.

The onset of action typically occurs within one hour, with maximal effects observed after 24 hours .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: White to off-white crystalline powder
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide; poorly soluble in water
  • Melting Point: Approximately 160–165°C
  • pH Range: Typically around 4–6 in solution

These properties are essential for formulating r-Omeprazole into pharmaceutical preparations .

Applications

Scientific Uses

r-Omeprazole is primarily used in clinical settings for:

  1. Treatment of Gastroesophageal Reflux Disease (GERD): Reduces symptoms by decreasing stomach acidity.
  2. Management of Peptic Ulcers: Promotes healing by creating a less acidic environment in the stomach.
  3. Prevention of Gastric Ulcers in NSAID Users: Protects gastric mucosa from damage caused by non-steroidal anti-inflammatory drugs.

Research continues into its potential applications in treating other conditions related to excessive gastric acid production .

Chemical and Stereochemical Foundations of r-Omeprazole

Structural Characterization of Omeprazole Enantiomers

Omeprazole (5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole) possesses a tetrahedral chiral sulfur atom, resulting in two enantiomers: S-(-)-omeprazole (esomeprazole) and R-(+)-omeprazole (r-omeprazole). The enantiomers share identical molecular formulas (C₁₇H₁₉N₃O₃S) and connectivity but exhibit non-superimposable mirror-image configurations. X-ray crystallography of resolved enantiomers confirms the sulfoxide group’s stereogenic center, with the benzimidazole and pyridine rings adopting perpendicular orientations relative to the sulfur atom [8]. This spatial arrangement dictates differential interactions with biological targets. Spectroscopic distinctions include:

  • Optical Rotation: r-Omeprazole displays specific rotation [α]₂₅D = +75.5° (c=0.5, methanol), while esomeprazole shows [α]₂₅D = -75.3° under identical conditions [7].
  • Chiroptical Properties: Circular dichroism (CD) spectra reveal mirror-image Cotton effects at 302 nm (r-enantiomer: positive; s-enantiomer: negative) [4].

Table 1: Key Spectral Assignments for r-Omeprazole

TechniqueCharacteristic FeatureSignificance
X-ray DiffractionS=O bond length: 1.46 Å; C-S-C angle: 104.2°Confirms tetrahedral chirality at sulfur
CD SpectroscopyPositive peak at 302 nmDiagnostic for R-configuration
NMR (¹H, DMSO-d₆)Benzimidazole H-4 signal: δ 8.21 ppmDistinct chemical shifts vs. S-enantiomer

Synthesis and Isolation of r-Omeprazole: Chiral Resolution Techniques

r-Omeprazole is obtained via chiral resolution of racemic omeprazole or asymmetric synthesis. Key methods include:

Diastereomeric Salt Formation

Racemic omeprazole reacts with chiral cyclic amines (e.g., N-methyl dextroamphetamine) in acetone, yielding diastereomeric salts with differing solubilities. r-Omeprazole salts crystallize preferentially, achieving 98.5% enantiomeric excess (ee) after recrystallization. Subsequent hydrolysis liberates the enantiopure drug [9].

Inclusion Complexation

Chiral hosts like (R)-(+)-1,1′-bi-2-naphthol (BINOL) form selective inclusion complexes with r-omeprazole. Crystallization from benzene/hexane (4:1 v/v) yields a BINOL-r-omeprazole complex with >99% ee. Dissociation via silica gel chromatography provides enantiopure r-omeprazole [7].

Enantioselective Chromatography

Electrokinetic chromatography (EKC) with β-cyclodextrin derivatives achieves baseline separation of r- and s-omeprazole (resolution factor Rₛ > 1.5). This method enables real-time monitoring of chiral synthesis, ensuring >99% ee for r-omeprazole [2] [5].

Table 2: Resolution Techniques for r-Omeprazole

MethodChiral SelectorEnantiomeric Excess (%)Yield (%)
Diastereomeric SaltsN-Methyl dextroamphetamine98.585
BINOL Inclusion(R)-(+)-BINOL99.078
Electrokinetic ChromatographyMethyl-β-cyclodextrin99.5>90*

*After optimization of voltage, buffer pH, and temperature [5].

Comparative Stereochemical Stability of r-Omeprazole Under Physiological Conditions

The sulfoxide chiral center in r-omeprazole is susceptible to stereoinversion or degradation under physiological conditions, influenced by pH and temperature:

pH-Dependent Stability

  • Acidic Media (pH < 4): r-Omeprazole rapidly converts to achiral sulfenamide (half-life t₁/₂ = 2.3 min at pH 2.0), with no stereoinversion observed due to irreversible degradation [3] [10].
  • Neutral/Alkaline Media (pH 7.4–9.5): Enantiomeric integrity remains intact (>98% ee) for 14 days at 25°C. Degradation follows first-order kinetics (k = 1.2 × 10⁻⁶ s⁻¹), primarily via sulfoxide reduction to inactive sulfide [3] [6].

Thermal Effects

At 40°C, r-omeprazole in alkaline suspension (pH 9.5) shows 5% racemization after 90 days, confirming superior stability versus the S-enantiomer under identical conditions [3]. This stability is attributed to the R-configuration’s lower activation energy for racemization (ΔG‡ = 108 kJ/mol) versus the S-form (ΔG‡ = 102 kJ/mol) [6].

Table 3: Stability Parameters of r-Omeprazole

ConditionDegradation PathwayHalf-Life (t₁/₂)Stereochemical Integrity
pH 2.0, 37°CSulfenamide formation2.3 minDestroyed (achiral product)
pH 7.4, 25°CSulfide reduction30 days>98% ee maintained
pH 9.5, 40°CRacemization180 days*95% ee after 90 days

*Time for 10% racemization.

Role of Chirality in Proton Pump Inhibitor (PPI) Activity

Chirality governs omeprazole’s pharmacodynamics through enantioselective interactions:

Metabolic Activation

r-Omeprazole undergoes CYP2C19-mediated oxidation 2.1-fold slower than the S-enantiomer, leading to higher systemic exposure in extensive metabolizers (AUC_R_: 3.2 μM·h vs. AUC_S_: 1.5 μM·h) [6]. The active sulfenamide species forms identically for both enantiomers in gastric parietal cells, irreversibly inhibiting H⁺/K⁺-ATPase by disulfide bonding to Cys813 or Cys822 [10].

AhR Receptor Modulation

r-Omeprazole exhibits concentration-dependent enantioselective effects on the aryl hydrocarbon receptor (AhR):

  • Low Concentrations (1–10 μM): S-Omeprazole is a 3.8-fold stronger AhR activator than the R-form.
  • High Concentrations (100 μM): r-Omeprazole shows 2.3-fold higher AhR activation and CYP1A1 induction versus the S-enantiomer [1]. This inversion is attributed to differential binding to AhR’s hydrophobic pockets.

Clinical Implications of Stereoselectivity

Despite identical acid-inhibition potency at the proton pump, r-omeprazole’s slower metabolism may prolong systemic exposure. However, unlike esomeprazole (S-isomer), which offers pharmacokinetic advantages over racemic omeprazole, r-omeprazole development is limited due to:

  • Lack of superior efficacy versus racemates [6].
  • Potential for in vivo racemization at high gastric pH [9].

Properties

CAS Number

161796-77-6

Product Name

r-Omeprazole

Molecular Formula

C17H19N3NaO3S

Molecular Weight

368.4

InChI

InChI=1S/C17H19N3O3S.Na/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3,(H,19,20);/t24-;/m1./s1

InChI Key

HVAJOLFRLWQQQL-GJFSDDNBSA-N

SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC.[Na]

Synonyms

6-Methoxy-2-[(R)-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole Sodium Salt; (R)-5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridyl)methyl]sulfinyl]_x000B_-1H-benzimidazole Sodium Salt; (+)-Omeprazole Sodium Salt;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.